Dimethyl L-isothiocyanatosuccinate

説明

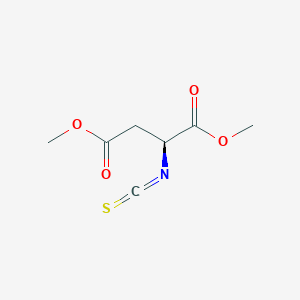

Dimethyl L-isothiocyanatosuccinate is an organic compound with the molecular formula C₇H₉NO₄S and a molecular weight of 203.216 g/mol It is a derivative of succinic acid, where the hydrogen atoms are replaced by dimethyl and isothiocyanato groups

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl L-isothiocyanatosuccinate can be synthesized through the reaction of dimethyl succinate with thiophosgene in the presence of a base . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the isothiocyanato group. The reaction can be represented as follows:

Dimethyl succinate+Thiophosgene→Dimethyl L-isothiocyanatosuccinate+By-products

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in a controlled environment to minimize the formation of unwanted by-products and to ensure the safety of the process.

化学反応の分析

Types of Reactions

Dimethyl L-isothiocyanatosuccinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanato group to an amine group.

Substitution: The isothiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like primary amines or alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Properties

DMITC is noted for its potential anticancer properties. Research has shown that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that derivatives of isothiocyanates exhibited significant antiproliferative activity against various cancer cell lines, including cervical cancer (HeLa) and breast cancer (MDA-MB-231) cells. The selectivity index for certain derivatives indicated their potential as therapeutic agents with reduced toxicity to normal cells .

Mechanisms of Action

The mechanisms through which DMITC exerts its anticancer effects include:

- Induction of oxidative stress in cancer cells.

- Activation of apoptotic pathways.

- Modulation of cellular signaling pathways involved in cell cycle regulation .

Biochemical Research Applications

Enzyme Inhibition Studies

DMITC has been utilized in studies examining its effects on various enzymes, particularly those involved in detoxification processes. For example, it was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can lead to increased bioavailability of co-administered drugs, thereby enhancing their therapeutic effects.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of DMITC, particularly in models of neuroinflammation. The compound has been shown to reduce the levels of pro-inflammatory cytokines and protect neural stem cells from oxidative damage . This suggests potential applications in treating neurodegenerative diseases.

Agricultural Applications

Pest Control

Isothiocyanates, including DMITC, are recognized for their pesticidal properties. They have been studied as natural alternatives to synthetic pesticides due to their ability to disrupt the life cycle of pests and pathogens affecting crops. Research indicates that DMITC can effectively control nematodes and fungal pathogens in various agricultural settings .

Soil Health Improvement

Incorporating DMITC into soil management practices has shown promise in enhancing soil health by promoting beneficial microbial activity while suppressing harmful pathogens. This dual action contributes to better crop yields and sustainable agricultural practices .

Table 1: Anticancer Activity of DMITC Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| DMITC Derivative A | HeLa | 1.84 | >43 |

| DMITC Derivative B | MDA-MB-231 | 5.00 | >10 |

| DMITC Derivative C | A549 | 7.50 | >8 |

Note: Values indicate the concentration required to inhibit cell proliferation by 50%.

Case Study: Neuroprotective Effects of DMITC

A study conducted on neural stem cells (NSCs) highlighted the protective role of DMITC against oxidative stress induced by inflammatory cytokines. The results showed a significant reduction in cell death and an increase in NSC proliferation when treated with DMITC compared to control groups .

作用機序

The mechanism of action of dimethyl L-isothiocyanatosuccinate involves the interaction of the isothiocyanato group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor by modifying the active site or other critical regions.

類似化合物との比較

Similar Compounds

- Dimethyl isothiocyanatosuccinate

- Dimethyl 2-isothiocyanatosuccinate

- Dimethyl N-(thioxomethylene)aspartate

Uniqueness

Dimethyl L-isothiocyanatosuccinate is unique due to its specific configuration and the presence of both dimethyl and isothiocyanato groups. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical and biological applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and research applications.

生物活性

Dimethyl L-isothiocyanatosuccinate (DMITC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the biological activity of DMITC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isothiocyanates

Isothiocyanates (ITCs), including DMITC, are sulfur-containing compounds derived from glucosinolates found in cruciferous vegetables. They are known for their antioxidant , anti-inflammatory , and anticancer properties. The biological activity of ITCs is largely attributed to their ability to modulate various cellular pathways, including those involved in detoxification and oxidative stress response.

- Antioxidant Activity : DMITC exhibits significant antioxidant properties by inducing the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help neutralize reactive oxygen species (ROS) .

- Anti-inflammatory Effects : DMITC has been shown to suppress pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models. This suppression is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

- Anticancer Properties : Research indicates that DMITC can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. This effect is associated with the activation of caspase pathways and modulation of cell cycle regulators .

Study 1: Anti-cancer Activity

A recent study investigated the effects of DMITC on human breast cancer cells (MCF-7). The results demonstrated that treatment with DMITC led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study highlighted a dose-dependent relationship, with higher concentrations resulting in greater cytotoxic effects .

Study 2: Anti-inflammatory Mechanisms

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, DMITC treatment resulted in decreased levels of inflammatory markers such as IL-6 and TNF-α. The mechanism was linked to the inhibition of NF-κB activation, suggesting that DMITC could be a potential therapeutic agent for inflammatory diseases .

Data Table: Biological Activities of DMITC

| Biological Activity | Cell Type/Model | Concentration | Effect |

|---|---|---|---|

| Antioxidant | Endothelial cells | 10 µM | Reduced ROS levels |

| Anti-inflammatory | Macrophages | 5-20 µM | Decreased TNF-α, IL-6 |

| Anticancer | MCF-7 cells | 25-100 µM | Induced apoptosis via caspase activation |

特性

IUPAC Name |

dimethyl (2S)-2-isothiocyanatobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHDEBYHAZNXDQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153442 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121928-38-9 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。